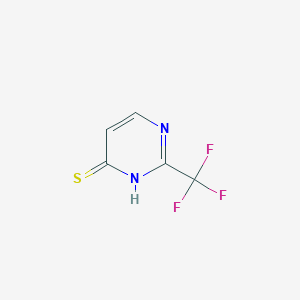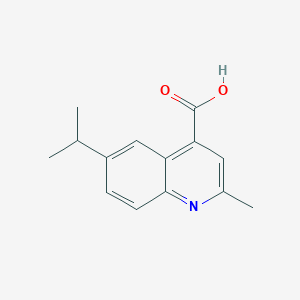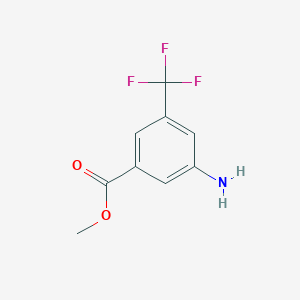
3-氨基-5-(三氟甲基)苯甲酸甲酯
概述
描述
Methyl 3-amino-5-(trifluoromethyl)benzoate, also known as Methyl 5-amino-3-(trifluoromethyl)benzoate, is a synthetic compound with a variety of uses in the scientific research community. It is a colorless, water-soluble solid that is slightly soluble in alcohols, ethers, and other organic solvents. This compound has a range of applications, including as a reagent for synthesis and as a catalyst in the laboratory. It is also used as a biochemical and physiological research tool, as it has been found to have several biochemical and physiological effects.
科学研究应用
合成和化学性质
标记化合物的合成:Taylor 等人(1996 年)描述了标记甲基苯甲酸酯在放射性药物中的合成,强调了这些化合物在医学研究中追踪和成像应用中的效用(Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996)。
用于制药的化合物合成:在抗肿瘤剂尼洛替尼的合成中,王从战(2009 年)利用了与 3-氨基-5-(三氟甲基)苯甲酸甲酯相关的化合物,表明其在制药产品开发中的作用(王从战,2009)。
水解和皂化:Alemán, Boix, & Poliakoff(1999 年)研究了甲基苯甲酸酯的水解和皂化,表明该化合物在化学合成中的反应性和效用(Alemán, Boix, & Poliakoff, 1999)。
生物和制药应用
杀螨剂特性:Kimura & Hourai(2005 年)探索了与 3-氨基-5-(三氟甲基)苯甲酸甲酯在结构上相关的化合物(名为阿米氟甲)作为新型杀螨剂的用途,表明在害虫控制中的潜在应用(Kimura & Hourai, 2005)。
PET 放射性示踪剂的开发:Gao, Wang, & Zheng(2018 年)合成了碳 11 标记的 CK1 抑制剂,其中包括类似于 3-氨基-5-(三氟甲基)苯甲酸甲酯的化合物,用于阿尔茨海默病的 PET 成像(Gao, Wang, & Zheng, 2018)。
精神分裂症的治疗:Lane 等人(2013 年)研究了苯甲酸钠(一种与 3-氨基-5-(三氟甲基)苯甲酸甲酯相关的化合物)作为精神分裂症的辅助治疗,显示了其潜在的治疗应用(Lane 等人,2013)。
安全和危害
“Methyl 3-amino-5-(trifluoromethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray .
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in the formation of carbon-carbon bonds through a palladium-catalyzed process.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties . It has a high gastrointestinal absorption and is BBB permeant .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
生化分析
Biochemical Properties
Methyl 3-amino-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Additionally, Methyl 3-amino-5-(trifluoromethyl)benzoate can form hydrogen bonds with proteins, affecting their tertiary and quaternary structures. This can lead to changes in protein conformation and, consequently, their biological activity. The trifluoromethyl group in the compound enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .
Cellular Effects
Methyl 3-amino-5-(trifluoromethyl)benzoate exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Furthermore, Methyl 3-amino-5-(trifluoromethyl)benzoate can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately impacting cellular functions such as growth, differentiation, and response to external stimuli . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes, leading to changes in metabolic flux and the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-amino-5-(trifluoromethyl)benzoate involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction .
For instance, Methyl 3-amino-5-(trifluoromethyl)benzoate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-5-(trifluoromethyl)benzoate can vary over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .
Long-term studies have shown that prolonged exposure to Methyl 3-amino-5-(trifluoromethyl)benzoate can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity
Dosage Effects in Animal Models
The effects of Methyl 3-amino-5-(trifluoromethyl)benzoate in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes .
Threshold effects have been observed in animal studies, where specific dosage levels result in significant changes in biological activity. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications .
Metabolic Pathways
Methyl 3-amino-5-(trifluoromethyl)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and utilization. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation .
Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of Methyl 3-amino-5-(trifluoromethyl)benzoate, converting it into more hydrophilic metabolites that can be readily excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of Methyl 3-amino-5-(trifluoromethyl)benzoate within cells and tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters .
Once inside the cells, Methyl 3-amino-5-(trifluoromethyl)benzoate can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of Methyl 3-amino-5-(trifluoromethyl)benzoate is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum .
These localization patterns can affect the compound’s activity and function, as different cellular compartments provide distinct microenvironments and interactomes . Studying the subcellular localization of Methyl 3-amino-5-(trifluoromethyl)benzoate is essential for understanding its precise mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 3-amino-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPHHSFTNRQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398622 | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22235-25-2 | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
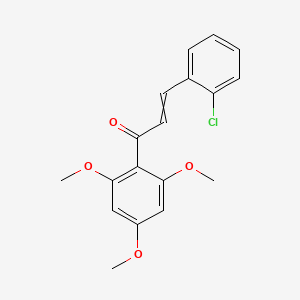
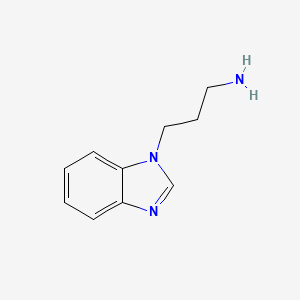
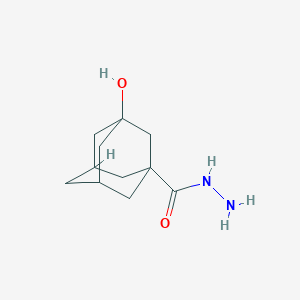
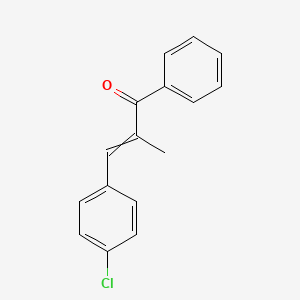
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)
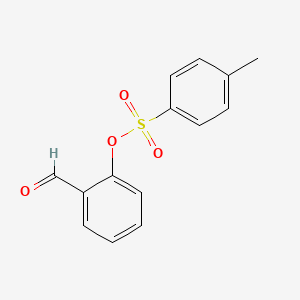

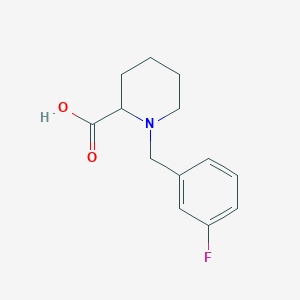
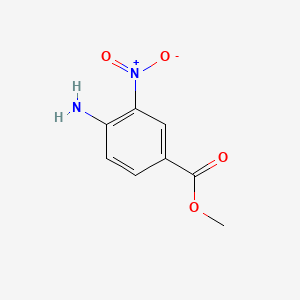
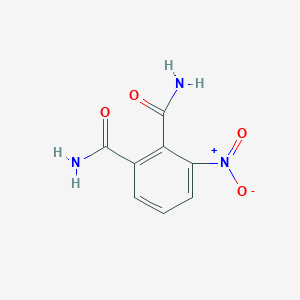

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
